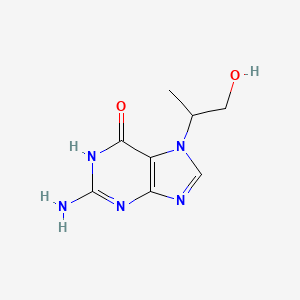

7-(1-Methyl-2-hydroxyethyl)guanine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

7-(1-Methyl-2-hydroxyethyl)guanine is a chemical compound with the molecular formula C8H11N5O2 and a molecular weight of 209.21 g/mol . . This compound is a derivative of guanine, one of the four main nucleobases found in the nucleic acids DNA and RNA. It is primarily used in biochemical research, particularly in the study of DNA and RNA modifications and interactions .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 7-(1-Methyl-2-hydroxyethyl)guanine typically involves the alkylation of guanine. One common method is the reaction of guanine with 1-chloro-2-propanol in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

The process would likely involve optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-scale reactors and purification systems .

Analyse Des Réactions Chimiques

Types of Reactions

7-(1-Methyl-2-hydroxyethyl)guanine can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to its corresponding alcohol using reducing agents like sodium borohydride.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Formation of 7-(1-Methyl-2-oxoethyl)guanine.

Reduction: Formation of this compound alcohol.

Substitution: Formation of various substituted guanine derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

7-(1-Methyl-2-hydroxyethyl)guanine has several scientific research applications:

Chemistry: Used as a reference standard in analytical chemistry for the study of nucleic acid modifications.

Biology: Employed in the study of DNA and RNA interactions, particularly in understanding the effects of alkylation on nucleic acids.

Medicine: Investigated for its potential role in cancer research, particularly in studying the effects of DNA alkylation on cancer cell proliferation.

Industry: Utilized in the development of biochemical assays and diagnostic tools

Mécanisme D'action

The mechanism of action of 7-(1-Methyl-2-hydroxyethyl)guanine involves its incorporation into DNA or RNA, where it can interfere with normal base pairing and replication processes. The compound can form adducts with DNA, leading to mutations and potentially inhibiting the growth of cancer cells. The molecular targets include DNA polymerases and other enzymes involved in DNA replication and repair .

Comparaison Avec Des Composés Similaires

Similar Compounds

7-(2-Hydroxypropyl)guanine: An isomeric impurity of 7-(1-Methyl-2-hydroxyethyl)guanine.

Nthis compound: Another name for the same compound.

2-Amino-1,7-dihydro-7-(1-methyl-2-hydroxyethyl)-6H-purin-6-one: Another name for the same compound

Uniqueness

This compound is unique due to its specific alkylation pattern, which allows it to form distinct adducts with DNA. This property makes it particularly useful in studying the effects of alkylation on nucleic acids and in developing targeted cancer therapies .

Activité Biologique

7-(1-Methyl-2-hydroxyethyl)guanine is a modified nucleobase derivative of guanine, notable for its potential biological activities and implications in biochemical research. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound's molecular formula is C₈H₁₀N₅O₂, characterized by the addition of a 1-methyl-2-hydroxyethyl group at the nitrogen position. This modification affects its interaction with nucleic acids and enzymes involved in DNA replication and repair.

Biological Activity Overview

The biological activity of this compound is primarily linked to its role as a nucleobase analog. It has been studied for its potential effects on:

- DNA Replication and Repair : The incorporation of this modified nucleobase into DNA can alter base pairing properties, influencing mutagenesis and carcinogenesis. Research indicates that such modifications can affect enzyme recognition and activity, providing insights into chemical modifications' roles in biological processes .

- Cellular Signaling Pathways : Its structural similarity to natural nucleobases may impact gene expression and cellular responses to environmental stimuli. This compound has been shown to influence pathways such as nitric oxide (NO) signaling and cyclic adenosine monophosphate (cAMP) pathways, contributing to vasodilation effects .

Interaction with DNA

This compound can form adducts with DNA, which are critical for understanding its mutagenic potential. Studies have shown that the levels of 7-(2-hydroxyethyl)-guanine adducts in human lymphocytes are significantly higher than those of 7-methyl-guanine adducts, indicating a possible correlation with environmental exposures .

Biochemical Pathways

This compound is involved in several biochemical pathways:

- Nitric Oxide Pathway : It promotes vasodilation by increasing NO levels, activating soluble guanylate cyclase (sGC) and cyclic guanosine monophosphate (cGMP) pathways.

- cAMP Pathway : Activation of adenylate cyclase (AC)/cAMP/protein kinase A (PKA) pathways contributes to various cellular responses .

Adduct Formation Analysis

A study examined the steady-state levels of 7-methyl- and 7-(2-hydroxyethyl)-guanine DNA adducts in lymphocytes from different age groups. The results indicated that older individuals exhibited higher levels of these adducts, suggesting an accumulation effect due to environmental exposures or metabolic processes .

| Study | Methodology | Findings |

|---|---|---|

| Lymphocyte Analysis | TLC combined with HPLC | Higher levels of 7-(2-hydroxyethyl)-guanine in older subjects |

| Adduct Quantification | Mass Spectrometry | Correlation between exposure levels and adduct formation |

Implications for Carcinogenesis

Research has shown that the presence of modified nucleobases like this compound can lead to significant changes in DNA structure, potentially resulting in mutagenesis. For instance, studies on animal models have demonstrated that exposure to alkylating agents leads to increased formation of such adducts, correlating with tumor development .

Propriétés

IUPAC Name |

2-amino-7-(1-hydroxypropan-2-yl)-1H-purin-6-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N5O2/c1-4(2-14)13-3-10-6-5(13)7(15)12-8(9)11-6/h3-4,14H,2H2,1H3,(H3,9,11,12,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOXOALKZIYCNRV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)N1C=NC2=C1C(=O)NC(=N2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N5O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.